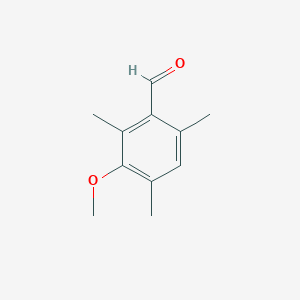
3-Methoxy-2,4,6-trimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2,4,6-trimethylbenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3-Methoxy-2,4,6-trimethylbenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of active pharmaceutical ingredients (APIs) due to its structural properties that allow for further chemical modifications.
- Synthesis of Tralkoxydim : One notable application is in the synthesis of tralkoxydim, a selective herbicide. The compound is reacted with acetone and diethyl malonate to produce intermediates that undergo further reactions to yield tralkoxydim . This demonstrates its utility in agrochemical formulations.
Agrochemical Applications
In addition to its role in herbicide production, this compound is involved in various other agrochemical formulations. Its chemical structure allows it to act as a precursor for compounds that exhibit herbicidal activity.
- Herbicide Development : The compound's ability to interact with plant physiology makes it valuable in developing herbicides that target specific weed species without affecting crops . This selectivity is crucial for sustainable agricultural practices.
Flavor and Fragrance Industry
The compound is also recognized for its aromatic properties, making it suitable for use in the flavor and fragrance industry. Its pleasant odor profile can enhance various products.
- Fragrance Formulations : this compound is used in perfumes and scented products due to its sweet and floral notes. It contributes to the complexity of fragrance compositions and can be found in both consumer and industrial applications .
Chemical Intermediate
As a versatile chemical intermediate, this compound plays a critical role in synthesizing other organic compounds.
- Synthetic Pathways : The compound can undergo various reactions such as oxidation and formylation to yield different derivatives that are useful in organic synthesis. Its reactivity allows chemists to explore new synthetic routes for creating complex molecules .
Analytical Studies
Recent studies have focused on the analytical characterization of this compound and its degradation products.
- Migration Studies : Research has shown that this compound can be a photolytic decomposition product in UV-cured food packaging materials. Understanding its behavior under different conditions aids in assessing safety and compliance with food safety standards .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for API synthesis | Key role in tralkoxydim herbicide production |
| Agrochemicals | Precursor for herbicides | Enhances selectivity against specific weeds |
| Flavor & Fragrance | Component in perfumes | Adds sweet floral notes |
| Chemical Intermediate | Synthesis of complex organic molecules | Versatile reactivity allows diverse synthetic pathways |
| Analytical Studies | Characterization in food packaging | Important for safety assessments |
Propiedades
Número CAS |
51926-65-9 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-methoxy-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)9(3)10(7)6-12/h5-6H,1-4H3 |
Clave InChI |
OENWGGJKHLGJPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















